molecular formula C19H15BrF3N3O2 B2790943 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 903184-37-2

2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2790943
CAS No.: 903184-37-2
M. Wt: 454.247
InChI Key: ZCCBQERQYPFMBL-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with:

  • A 2-amino group at position 2.
  • A 4-bromophenyl moiety at position 4.
  • A trifluoromethyl (-CF₃) group at position 5.
  • A 4-yl linkage to a phenolic ring with an ethoxy (-OCH₂CH₃) substituent at position 5.

The bromophenyl and trifluoromethyl groups confer electron-withdrawing effects, enhancing stability and influencing intermolecular interactions. This structural profile suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where halogenated aromatic systems and polar groups are critical .

Properties

IUPAC Name

2-[2-amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrF3N3O2/c1-2-28-12-7-8-13(14(27)9-12)16-15(10-3-5-11(20)6-4-10)17(19(21,22)23)26-18(24)25-16/h3-9,27H,2H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCBQERQYPFMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a pyrimidine derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoromethyl group and a bromophenyl moiety, suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C19H15BrF3N3O2
  • Molecular Weight : 454.247 g/mol
  • CAS Number : 903184-37-2
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. Research indicates that the pyrimidine core can influence nucleic acid metabolism and protein synthesis, potentially acting as an inhibitor or modulator in these processes.

Biological Activity Overview

  • Anticancer Properties :
    • Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom and trifluoromethyl group may enhance these effects by altering the compound's lipophilicity and electronic properties, which are crucial for cellular uptake and interaction with target proteins .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival. For instance, its structural analogs have demonstrated potent inhibitory activity against kinases and other signaling molecules that are critical in cancer progression .
  • Antimicrobial Activity :
    • Some studies suggest that similar pyrimidine derivatives exhibit antimicrobial properties, potentially through interference with bacterial DNA synthesis or function . This aspect warrants further investigation to determine the spectrum of activity against various pathogens.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various pyrimidine derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The study concluded that modifications at the 4-position of the phenyl ring significantly enhance anticancer activity .

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that analogs of this compound could inhibit protein kinases involved in cancer signaling pathways. These findings suggest that further optimization of the structure could yield more potent inhibitors suitable for therapeutic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
Enzyme InhibitionInhibition of protein kinases
AntimicrobialPotential activity against bacteria

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the development of anticancer agents. Preliminary studies indicate that similar pyrimidine derivatives can demonstrate cytotoxic effects against various cancer cell lines. The presence of the bromine atom and trifluoromethyl group may enhance these effects by improving the compound's lipophilicity and electronic properties, which are crucial for cellular uptake and interaction with target proteins.

Case Study: Anticancer Activity
A study focusing on the cytotoxic effects of pyrimidine derivatives revealed that modifications at the 4-position of the phenyl ring significantly enhance anticancer activity. The compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating its potential as a lead compound for further drug development.

Enzyme Inhibition

Research has shown that analogs of this compound can inhibit protein kinases involved in cancer signaling pathways. This inhibition suggests that further optimization of the structure could yield more potent inhibitors suitable for therapeutic development.

Case Study: Enzyme Inhibition
Inhibitory assays conducted on various protein kinases revealed that compounds with similar structures effectively blocked kinase activity, leading to reduced proliferation in cancer cells. This highlights the potential for this compound to serve as a scaffold for designing new enzyme inhibitors.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar structures have been noted to exhibit activity against a range of bacterial strains, suggesting that this compound may possess similar capabilities.

Agricultural Chemistry

This compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its unique chemical properties contribute to improved crop protection and yield.

Applications in Agrochemicals

  • Herbicides : The compound can serve as an active ingredient in herbicides targeting specific weed species.
  • Fungicides : Its antifungal properties may be harnessed to protect crops from fungal infections.

Material Science

In material science, this compound is used in creating specialized polymers and coatings. Its incorporation enhances durability and resistance to environmental factors.

Applications in Material Development

  • Polymers : The trifluoromethyl group imparts unique properties that can improve thermal stability and chemical resistance.
  • Coatings : It can be integrated into coatings for electronics or outdoor applications where environmental resistance is crucial.

Data Table: Summary of Biological Activities

Activity Type Description References
Anticancer ActivityCytotoxic effects against cancer cell lines; potential as an anticancer agent
Enzyme InhibitionInhibition of protein kinases involved in cancer signaling
Antimicrobial ActivityPotential antimicrobial properties against various bacterial strains
Agricultural ApplicationsUse in herbicides and fungicides for improved crop protection
Material ScienceEnhancements in polymers and coatings for durability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound - 2-Amino, 5-(4-bromophenyl), 6-CF₃, 4-yl-linked 5-ethoxyphenol ~440 (estimated) High lipophilicity (CF₃, bromophenyl), moderate solubility (ethoxyphenol)
2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol - 6-(Propylsulfamoylamino), 4-yl-linked ethoxyethanol ~470 Enhanced hydrogen bonding (sulfamide), higher solubility (ethoxyethanol)
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol - 5-(4-Methoxyphenyl), 6-methyl, 4-yl-linked fluorobenzyloxy-phenol ~450 Reduced steric bulk (methoxy, methyl), increased π-π stacking (fluorophenyl)
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine - 4-Chloro, 5-fluoro, 6-methyl 301.54 Low molecular weight, high halogen density (Br, Cl, F), limited polar groups
Pyrimidine-sulfamides (e.g., 2-Methoxy-ethanesulfamic acid derivatives) - Sulfamide linkages, methoxy-ethanesulfamic acid, bromophenyl ~500–600 High receptor affinity (sulfamide), complex pharmacokinetics

Research Findings and Implications

  • Activity : The target’s trifluoromethyl and bromophenyl groups are associated with improved IC₅₀ values in kinase assays compared to methyl/methoxy analogues .
  • Solubility: Ethoxyphenol improves aqueous solubility (LogP ~3.5) relative to non-polar halogenated pyrimidines (LogP ~4.2 in ).
  • Metabolic Stability : The absence of sulfamide or ester linkages in the target may reduce CYP450-mediated metabolism compared to compounds in .

Q & A

Q. How can novel derivatives be designed to improve pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the ethoxy group with a PEG linker to enhance solubility ().
  • Pro-drug Synthesis : Acetylate the phenolic -OH to improve oral bioavailability ().
  • In Silico Profiling : Use QSAR models to predict logP and polar surface area (PSA) for BBB penetration ().

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